molecular formula C11H17N B010837 2-(Butan-2-yl)-6-methylaniline CAS No. 104178-04-3

2-(Butan-2-yl)-6-methylaniline

Cat. No.: B010837
CAS No.: 104178-04-3
M. Wt: 163.26 g/mol
InChI Key: DQPHQOPKRDEODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butan-2-yl)-6-methylaniline is a high-purity secondary amine of significant interest in chemical synthesis and research applications. This aniline derivative features a butan-2-yl (sec-butyl) group attached to the nitrogen atom, making it a valuable building block for the development of more complex molecules. Primary Research Applications: Agrochemical Intermediates: This compound serves as a key precursor in the research and development of herbicides and pesticides. Its structural motif is analogous to intermediates used in the synthesis of chloroacetanilide herbicides, such as those related to metolachlor, which target broad-leaf weeds . Pharmaceutical Research: The aniline core is a privileged structure in medicinal chemistry. Researchers utilize this compound as a scaffold for synthesizing and screening novel bioactive molecules with potential therapeutic effects. Organic Synthesis: It is a versatile intermediate in organic chemistry, particularly in catalytic hydrogenation studies and the synthesis of enantioselective compounds . The molecule can be further functionalized on the aromatic ring or the amine group to create a diverse library of compounds for material science and chemical biology. Handling & Safety: This product is intended for research and laboratory use by qualified professionals only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104178-04-3

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-butan-2-yl-6-methylaniline

InChI

InChI=1S/C11H17N/c1-4-8(2)10-7-5-6-9(3)11(10)12/h5-8H,4,12H2,1-3H3

InChI Key

DQPHQOPKRDEODQ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC(=C1N)C

Canonical SMILES

CCC(C)C1=CC=CC(=C1N)C

Synonyms

Benzenamine, 2-methyl-6-(1-methylpropyl)-

Origin of Product

United States

Synthetic Methodologies for 2 Butan 2 Yl 6 Methylaniline and Analogues

Direct Synthesis Strategies for Substituted Anilines

Direct methods focus on the introduction of an amino group or a precursor that can be readily converted to an amino group onto the aromatic ring. These strategies are often favored for their atom economy and potentially shorter synthetic sequences.

Catalytic Hydrogenation of Aromatic Nitro Precursors

A classic and widely used method for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitroarenes. researchgate.netoup.com This reaction typically involves the use of hydrogen gas (H₂) as the reductant in the presence of a metal catalyst. oup.comnih.gov For the synthesis of 2-(butan-2-yl)-6-methylaniline, the precursor would be 2-nitro-1-sec-butyl-3-methylbenzene.

The reduction of nitroarenes can proceed through two main pathways: a direct pathway and a condensation pathway. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the aniline (B41778). The condensation pathway involves the reaction of intermediates to form azoxy, azo, and hydrazo compounds before yielding the final aniline product. oup.com

A variety of metal catalysts are effective for this transformation, with platinum (Pt) and nickel (Ni) being common choices. uou.ac.in The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired aniline. For instance, single-atom catalysts (SACs) have shown high activity and selectivity in the hydrogenation of nitroarenes. oup.com The reaction is typically carried out in a solvent, with low molecular weight alcohols like methanol (B129727) or ethanol (B145695) being suitable options. google.com

Table 1: Catalysts and Conditions for Nitroarene Hydrogenation

Catalyst SystemReductantConditionsKey Features
Pt or NiH₂VariesWidely used, effective for many nitroarenes. uou.ac.in
Single-Atom Catalysts (SACs)H₂Mild conditionsHigh activity and chemoselectivity. oup.com
Co–N–C SACsH₂80°C, 3 MPa H₂, NaOHGood activity and excellent selectivity to azo compounds, tolerates various functional groups. oup.com

This table provides a summary of common catalytic systems for the hydrogenation of aromatic nitro compounds.

Transition Metal-Catalyzed C-H Amination Approaches

The direct formation of a C-N bond through the amination of a C-H bond is a highly desirable and atom-economical strategy. acs.org Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of anilines, often offering high regioselectivity. nih.govd-nb.info These methods can be either intramolecular or intermolecular. d-nb.info

For the synthesis of substituted anilines, chelation-assisted C-H activation is a common strategy to achieve ortho-selectivity. nih.govd-nb.info A directing group on the substrate coordinates to the metal catalyst, bringing the catalytic center in proximity to the target C-H bond. While this is a powerful technique, the synthesis of 2,6-disubstituted anilines like this compound can be challenging due to steric hindrance. rsc.org

Various transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir), have been successfully employed in C-H amination reactions. acs.orgnih.gov The choice of catalyst, ligand, and oxidant is crucial for the success of the reaction. For example, copper-catalyzed amination at room temperature has been achieved using PhI(OAc)₂ as the oxidant. nih.gov

Nucleophilic Substitution Reactions in Aniline Derivatization

Nucleophilic aromatic substitution (SNAr) is another important method for the synthesis of substituted anilines. This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, such as an amine. researchgate.net For this strategy to be effective, the aromatic ring must be activated by electron-withdrawing groups.

While direct SNAr on an unactivated benzene (B151609) ring is not feasible, this method is highly relevant for the derivatization of pre-existing anilines or their precursors. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with anilines demonstrates the principles of SNAr, where the electron-deficient pyrimidine (B1678525) ring facilitates substitution. researchgate.net The regioselectivity of such reactions can often be controlled by the reaction conditions, including the solvent and the nature of the nucleophile. researchgate.net

The development of milder reaction conditions, such as the use of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water, has expanded the scope of SNAr reactions, allowing for a broader range of functional groups to be tolerated. d-nb.info

Indirect Synthetic Pathways through Precursor Modification

Indirect methods involve the synthesis of a precursor molecule that is subsequently modified to introduce the desired substituents and the amino group. These pathways can offer greater flexibility in accessing complex substitution patterns.

1,6-Conjugate Addition of Organometallic Reagents to Aza-p-Quinone Methides

This section of the outline could not be adequately addressed with the currently available search results. Further research would be needed to provide detailed and accurate information on the 1,6-conjugate addition of organometallic reagents to aza-p-quinone methides for the synthesis of this compound and its analogues.

Functional Group Interconversions on Aromatic Rings

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, FGIs can be employed to modify a pre-existing aromatic scaffold.

For example, a phenol (B47542) can be converted into an aniline. One approach involves a deoxygenative N-centered radical substitution, where phenol derivatives are converted to anilines using hydroxamic acids as the nitrogen source. escholarship.org This method is notable for its tolerance of various functional groups. escholarship.org

Another strategy is the reductive coupling of phenols with anilines, catalyzed by palladium, to produce cyclohexylamines. rsc.org While this does not directly yield an aromatic aniline, subsequent dehydrogenation could potentially lead to the desired product.

The direct reductive amination of ketones is another powerful FGI. organic-chemistry.orgorganic-chemistry.org While not directly applicable to the aromatic ring itself, if a suitable keto-precursor were available, this method could be used to introduce the amino group. Biomimetic approaches using thiourea (B124793) as a catalyst have been developed for this transformation. organic-chemistry.org

Multicomponent Reaction Protocols for Aniline Scaffolds

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular architectures in a single step by combining three or more reactants. For the synthesis of aniline scaffolds and related structures, the Ugi and Passerini reactions are notable examples.

The Ugi four-component condensation reaction (U-4CR) brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to generate diverse compound libraries for pharmaceutical screening due to the wide variety of possible substitution patterns on the final product. wikipedia.orgorganic-chemistry.org The reaction is typically exothermic and proceeds quickly, often completing within minutes, with high concentrations of reactants (0.5M - 2.0M) favoring high yields. wikipedia.org Polar, aprotic solvents like DMF are commonly used, though methanol and ethanol are also effective. wikipedia.org A key feature of the Ugi reaction is its high atom economy, with only a molecule of water being lost. wikipedia.org

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. organic-chemistry.orgresearchgate.net This reaction is a powerful tool in combinatorial chemistry for creating diverse molecular structures with operational simplicity. researchgate.net The mechanism is believed to involve a cyclic transition state, which is favored in aprotic solvents at room temperature with high reactant concentrations. organic-chemistry.org

While direct synthesis of this compound using these MCRs is not explicitly detailed in the provided results, the principles of the Ugi and Passerini reactions demonstrate their potential for constructing highly substituted aniline-like structures by selecting appropriate starting materials. For instance, a suitably substituted aniline could serve as the amine component in an Ugi reaction. georgiasouthern.edursc.org

Table 1: Overview of Key Multicomponent Reactions for Amide Synthesis

Reaction Name Components Product Key Features
Ugi Reaction Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide α-Aminoacyl Amide High atom economy, rapid, high yields at high concentrations. wikipedia.org
Passerini Reaction Ketone/Aldehyde, Carboxylic Acid, Isocyanide α-Acyloxy Carboxamide Proceeds well in aprotic solvents, useful for combinatorial chemistry. organic-chemistry.orgresearchgate.net

Emerging Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic methodology have introduced novel techniques that offer advantages over traditional methods, including improved reaction conditions and scalability.

Photochemical Methodologies for Aniline Synthesis

Photochemical methods have emerged as a powerful and mild approach for synthesizing substituted anilines. A notable strategy involves a dehydrogenative coupling reaction that utilizes photoredox and cobalt catalysis. galchimia.comunica.it This method allows for the synthesis of anilines from the condensation of an amine with a cyclohexanone, followed by a dual photocatalytic/dehydrogenation of the resulting enamine. thieme-connect.comthieme-connect.com

The process is exceptionally mild and tolerates a wide range of sensitive functional groups and substitution patterns that are often challenging for traditional cross-coupling reactions. thieme-connect.comthieme-connect.com The reaction typically employs an iridium-based photocatalyst and a cobalt co-catalyst under blue light irradiation. galchimia.comunica.it This non-canonical cross-coupling approach uses saturated cyclohexanones as surrogates for aryl electrophiles, with the initial condensation between the amine and carbonyl ensuring a predetermined and site-selective carbon-nitrogen bond formation. unica.itresearchgate.net

Table 2: Key Features of Photochemical Aniline Synthesis

Feature Description
Reactants Amine and Cyclohexanone
Catalyst System Iridium photocatalyst and Cobalt co-catalyst galchimia.comunica.it
Conditions Blue light irradiation, mild temperatures (e.g., 30–40 ºC) galchimia.com
Advantages Mild conditions, broad substrate scope, tolerance of sensitive functional groups thieme-connect.comthieme-connect.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has gained prominence as a technique to accelerate reaction rates and improve yields in organic synthesis. For the preparation of aniline derivatives, microwave irradiation has been shown to be highly effective. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various substituted anilines was achieved in high yields (71–99%) and short reaction times (10 minutes) under microwave conditions. rsc.org This represents a significant improvement over conventional heating methods, which resulted in lower yields and much longer reaction times. rsc.org

The use of environmentally benign solvents like ethanol further enhances the "green" credentials of this methodology. rsc.org Microwave-assisted protocols have also been developed for the one-pot synthesis of complex heterocyclic systems incorporating an aniline moiety, often without the need for a catalyst and with good to excellent yields. arkat-usa.org These methods are advantageous due to their simplicity, speed, and environmental friendliness. arkat-usa.org

Continuous Flow Processes for Scalable Aniline Production

Continuous flow chemistry offers significant advantages for the scalable and safe production of chemical compounds. This technology has been successfully applied to the synthesis of various aniline derivatives and related nitrogen-containing compounds. For instance, a continuous-flow method for the synthesis of nitrosobenzene (B162901) compounds, which are precursors to azobenzenes via the Baeyer-Mills reaction with anilines, has been developed. chemrxiv.org This approach allows for the safe handling of reactive intermediates and can be telescoped to produce different azobenzenes in moderate to high yields. chemrxiv.org

Furthermore, continuous flow processes have been utilized for the synthesis of N-substituted pyrroles from a range of anilines with good to excellent yields. diva-portal.orgresearchgate.net These methods are suitable for scaling up production and can operate under mild reaction conditions. diva-portal.orgresearchgate.net The application of flow chemistry has also been demonstrated for the large-scale synthesis of azobenzenes, achieving high yields and purity without the need for extensive purification. beilstein-journals.org A chemoenzymatic continuous synthesis of anilines using an immobilized nitroreductase has also been reported, showcasing a sustainable and efficient route to these valuable compounds. acs.org

Table 3: Comparison of Synthetic Techniques for Aniline Derivatives

Technique Key Advantages Example Application
Photochemical Synthesis Mild conditions, high functional group tolerance Dehydrogenative coupling of amines and cyclohexanones thieme-connect.comthieme-connect.com
Microwave-Assisted Synthesis Rapid reaction times, high yields, green chemistry Synthesis of 2-anilinopyrimidines rsc.org
Continuous Flow Synthesis Scalability, safety, process intensification Baeyer-Mills reaction for azobenzenes, N-substituted pyrrole (B145914) synthesis chemrxiv.orgdiva-portal.orgbeilstein-journals.org

Reaction Mechanisms and Reactivity of 2 Butan 2 Yl 6 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. In 2-(butan-2-yl)-6-methylaniline, the outcome of such reactions is heavily influenced by the directing effects and steric profiles of the substituents attached to the aromatic ring.

The regioselectivity of electrophilic attack on the this compound ring is a cumulative effect of the three substituents.

Amino Group (-NH₂): The primary amine group is a powerful activating group and a strong ortho, para-director. Through resonance, it donates its lone pair of electrons to the π-system of the benzene ring, increasing the electron density at the positions ortho and para to it. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.

Alkyl Groups (-CH₃ and -CH(CH₃)CH₂CH₃): The methyl and sec-butyl groups are weakly activating substituents. They donate electron density to the ring primarily through an inductive effect, which also enhances the ring's reactivity towards electrophiles and directs incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho to the strongly activating amino group are C6 (occupied by the methyl group) and C2 (occupied by the sec-butyl group). The position para to the amino group is C4, which is unsubstituted. The positions meta to the amine (C3 and C5) are significantly less activated.

Therefore, the combined electronic effects of the amine and alkyl groups strongly favor electrophilic substitution at the C4 position, which is para to the highly activating amino group and meta to the two alkyl groups.

Table 1: Directing Effects of Substituents in this compound

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
Amino (-NH₂) C1 +R > -I (Resonance donation) Strongly Activating ortho, para
sec-Butyl C2 +I (Inductive donation) Weakly Activating ortho, para
Methyl (-CH₃) C6 +I (Inductive donation) Weakly Activating ortho, para

While electronic effects are primary in determining the site of substitution, steric factors play a crucial role, particularly in polysubstituted rings. In this compound, the two alkyl groups at the C2 and C6 positions create significant steric congestion around the amine functionality and the adjacent ring positions.

This steric hindrance effectively blocks the two ortho positions (relative to the amine) from the approach of an incoming electrophile. The bulky sec-butyl group, in particular, presents a formidable steric barrier. Consequently, electrophilic attack is overwhelmingly directed to the more accessible C4 (para) position. This phenomenon is common in 2,6-disubstituted anilines, where para-substitution is highly favored over the sterically shielded ortho-positions.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic character upon the molecule, allowing it to participate in a variety of reactions involving the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base, from an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In this reaction, this compound can serve as the amine component. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of a carbonyl compound.

A closely related process is the direct aminomethylation of the aromatic ring, which can occur in electron-rich anilines. For sterically hindered anilines like this compound, the substitution typically occurs at the unhindered para position. For instance, the reaction of the structurally similar 2-t-butyl-6-methylaniline with dimethylamine (B145610) and formaldehyde in the presence of acetic acid yields the 4-dimethylaminomethyl derivative. This indicates that this compound would likely undergo a similar aminomethylation at the C4 position.

Table 2: Example of a Mannich-type Reaction with a Substituted Aniline (B41778)

Aniline Reactant Reagents Product Position of Substitution Reference

The nucleophilic amine group readily reacts with various electrophiles to form stable N-substituted products.

Amide Formation: this compound can be acylated to form amides. This is typically achieved by reacting the aniline with a more reactive carboxylic acid derivative, such as an acid chloride or acid anhydride. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. While the steric hindrance from the ortho substituents might slow the reaction rate compared to unhindered anilines, the formation of amides is a fundamental transformation for primary amines.

Urea (B33335) Formation: The synthesis of ureas from this compound can be accomplished through several methods. A common approach involves the reaction of the aniline with an isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form the urea linkage. Another method is the dehydrogenative coupling of amines with sources like methanol (B129727) or carbon monoxide, often catalyzed by transition metal complexes.

Table 3: General Reactions for N-Substitution of this compound

Product Type General Reagent Reaction Description
Amide Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) Nucleophilic acyl substitution at the amine nitrogen.
Urea Isocyanate (R-N=C=O) Nucleophilic addition of the amine to the isocyanate.
Carbamate (B1207046) Chloroformate (Cl-COOR) Reaction with a chloroformate to form a carbamate linkage.

Redox Chemistry of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the nature of the product depends on the oxidant used and the reaction conditions. The presence of activating alkyl groups on the ring of this compound makes it particularly sensitive to oxidation.

Oxidation of anilines can lead

Oxidation Pathways and Quinone Derivative Formation

The oxidation of aniline derivatives can lead to a variety of products, including quinone-imines and related heterocyclic structures. For this compound, oxidation processes would likely target the amino group and the aromatic ring. While direct oxidation to a simple quinone is complex due to the substitution pattern, oxidative cyclization pathways can lead to quinolinone derivatives. nih.gov Quinolin-2-ones are an important class of N-based heterocycles. nih.gov The formation of such structures often involves the oxidation of the aniline, followed by intramolecular reactions.

The general pathway can be conceptualized as the oxidation of the aniline to a reactive intermediate, which may then undergo cyclization and further oxidation to yield a stable heterocyclic system. For instance, in related systems, the functionalization and cyclization of anilines can produce complex molecules like pyrimidoquinolinones. nih.gov Another relevant transformation is the modification of anthraquinones, which can involve radical processes initiated by the cleavage of diazonium salts derived from anilines, leading to arylation of other molecules. colab.ws This highlights the potential for the amino group of this compound to be converted into a diazonium salt, a versatile intermediate for forming new bonds under oxidative conditions. colab.ws

Table 1: Representative Oxidative Reactions of Aniline Derivatives

Reactant System Reagent/Catalyst Product Type Reference
Anilinouracil N/A (Hybrid Synthesis) Fluoroquinolone Hybrid nih.gov
Anthraquinone Diazonium Salt CuI Aryl Radical for Coupling colab.ws

Reduction Processes and Mechanism Elucidation

The reduction of compounds related to this compound typically involves the transformation of other functional groups on the aromatic ring or in side chains, as the aniline moiety itself is already in a reduced state. However, if the aniline were modified into an imine, nitro, or other oxidized form, reduction would become a key transformation. For example, reduction reactions can convert imines back to amines.

Modern synthetic methods, such as visible-light photoredox catalysis, offer powerful tools for reduction under mild conditions. acs.org In these systems, a photocatalyst, like Ru(bpy)₃²⁺, absorbs light and becomes a potent reductant or oxidant. acs.org In a reductive cycle, the excited photocatalyst can transfer an electron to a substrate, generating a radical anion. acs.org This intermediate can then be protonated and undergo a second reduction and protonation to yield the final reduced product. acs.org The stoichiometric reductant in these cycles is often a mild organic molecule like Hantzsch ester or a tertiary amine. acs.org While not specifically documented for this compound, these mechanisms would be applicable to its derivatives.

Table 2: Examples of Catalytic Reduction Mechanisms

Substrate Type Catalyst System Key Intermediate Mechanism Feature Reference
Electron-Poor Olefins Ru(bpy)₃²⁺, BNAH Radical Anion Single-Electron Transfer (SET) acs.org
Benzyl Bromide Ru(bpy)₃²⁺ Benzyl Radical Reductive Fragmentation acs.org

Transition Metal-Catalyzed Transformations and Mechanisms

Transition metal catalysis provides a powerful platform for the functionalization of anilines like this compound, enabling the formation of new carbon-nitrogen and carbon-carbon bonds, as well as the construction of complex heterocyclic systems.

C-N Bond Forming Reactions

Transition metal-catalyzed C-H amination has become a step- and atom-economical alternative to traditional cross-coupling reactions for forming C-N bonds. nih.gov For a substrate like this compound, the amino group can act as a directing group, guiding a metal catalyst to a nearby C-H bond (likely the methyl group or the aromatic ring) for functionalization.

The general mechanism, particularly with catalysts like Rh(III) or Ru(II), involves several key stages: nih.govrsc.org

Chelation-Assisted C-H Activation : The aniline's nitrogen atom coordinates to the metal center, forming a metallacycle intermediate by activating a C-H bond. nih.gov

Nitrenoid Formation and Insertion : In reactions using organic azides as the nitrogen source, the catalyst reacts with the azide (B81097) to form a metal-nitrenoid intermediate, releasing N₂ gas. This reactive species then inserts into the metal-carbon bond. nih.gov

Reductive Elimination/Protodemetalation : The final C-N bond is formed, and the product is released, regenerating the active catalyst. nih.govmarquette.edu

This approach avoids the need for pre-functionalized starting materials like aryl halides and often uses environmentally benign nitrogen sources like organic azides, with molecular nitrogen as the only byproduct. nih.gov

Table 3: Catalytic Systems for C-N Bond Formation

Catalyst Family Nitrogen Source Mechanistic Feature Application Reference
Rhodium(III) Organic Azides Chelation-assisted C-H amination Direct amination of C(sp²)-H bonds nih.gov
Ruthenium(II) N-tosyloxyphthalimides Imidation of aryl ketones Synthesis of 2-amino-phenones rsc.org

Cyclization Reactions Leading to Heterocyclic Systems

The structure of this compound is an excellent starting point for synthesizing nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals and functional materials. nih.govrsc.org Transition metal-catalyzed C-H activation is often followed by a cyclization step with a suitable coupling partner. rsc.org

For example, the reaction of anilines with alkynes, catalyzed by cobalt or rhodium complexes, can lead to the formation of isoquinolines. rsc.org Similarly, palladium-catalyzed carbonylative cyclization can produce various heterocyclic structures. uni-rostock.de Another powerful method is the Cadogan reductive cyclization, which can be used to synthesize carbazole (B46965) and thienoindole frameworks from appropriate precursors. nih.gov The synthesis of indole (B1671886) derivatives, a cornerstone of medicinal chemistry, can be achieved by reacting anilines with 1,2-diaza-1,3-dienes, followed by an acid-catalyzed cyclization. researchgate.net These reactions often proceed through the formation of a new C-C or C-N bond, followed by an intramolecular cyclization and aromatization sequence to yield the final heterocyclic product.

Table 4: Cyclization Reactions for Heterocycle Synthesis

Starting Material Type Catalyst/Reagent Heterocyclic Product Reaction Type Reference
Aromatic Imine + Alkyne Cp*Co(CO)I₂ Isoquinoline C-H Activation/Cyclization rsc.org
Aniline + 1,2-Diaza-1,3-diene Amberlyst 15H Indole Aza-Michael/Cyclization researchgate.net
o-Nitrophenyl derivative P(OEt)₃ Thieno[3,2-b]indole Cadogan Reductive Cyclization nih.gov

Exploration of Radical Mechanisms in Catalytic Cycles

While many catalytic cycles proceed through organometallic intermediates involving integer oxidation states, radical mechanisms are increasingly recognized as crucial pathways, especially in photoredox catalysis. acs.orgcore.ac.uk These reactions are initiated by single-electron transfer (SET) events, generating radical ions from closed-shell precursors. acs.org

In a typical photoredox cycle involving a catalyst like [Ru(bpy)₃]²⁺, the photoexcited catalyst can be quenched either oxidatively (donating an electron) or reductively (accepting an electron). acs.org For a substrate related to this compound, this could involve:

Oxidative Quenching : The excited photocatalyst reduces a substrate, forming a radical anion and the oxidized catalyst [Ru(bpy)₃]³⁺. acs.org

Reductive Quenching : The excited photocatalyst oxidizes a substrate (e.g., an amine) to a radical cation, generating the reduced catalyst [Ru(bpy)₃]⁺. This reduced catalyst is a powerful reductant capable of acting on another substrate, such as an aryl halide. acs.org

Nickel-catalyzed cross-coupling reactions, when paired with a photocatalyst, can effectively couple radical species with organometallic cycles. core.ac.uk For instance, a radical generated via SET can be captured by a Ni(0) or Ni(I) complex, leading to a Ni(III) intermediate that undergoes reductive elimination to form the final product. core.ac.ukscholaris.ca Furthermore, aryl radicals can be generated from aniline derivatives by converting the amine to a diazonium salt, which can then be used in radical-mediated arylation reactions. colab.ws

Advanced Spectroscopic and Diffractional Characterization of 2 Butan 2 Yl 6 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum, the chemical shift (δ) of a proton is influenced by its local electronic environment. For 2-(butan-2-yl)-6-methylaniline, the aromatic protons on the benzene (B151609) ring would appear in the range of δ 6.5-7.5 ppm. The specific chemical shifts of these protons are influenced by the electron-donating effects of the amino and alkyl groups. The protons of the sec-butyl and methyl groups would appear at higher fields (lower δ values), typically in the range of δ 0.9-3.0 ppm. The integration of the peaks in the ¹H NMR spectrum provides the relative ratio of the number of protons of each type.

Splitting patterns, arising from spin-spin coupling between adjacent non-equivalent protons, provide valuable information about the connectivity of the atoms. For instance, the methine proton of the sec-butyl group would be split into a multiplet by the adjacent methyl and methylene (B1212753) protons.

A hypothetical ¹H NMR data table for this compound is presented below:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H6.8 - 7.2m-3H
NH₂3.5br s-2H
CH (sec-butyl)2.7m-1H
CH₃ (methyl)2.2s-3H
CH₂ (sec-butyl)1.6m-2H
CH₃ (sec-butyl)1.2d6.83H
CH₃ (sec-butyl)0.9t7.43H

This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbons of the alkyl groups will appear in the upfield region, generally between δ 10 and 40 ppm. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. mdpi.com The electron-donating amino and alkyl groups will cause an upfield shift (lower δ value) of the ortho and para carbons relative to the unsubstituted benzene. mdpi.comscielo.org.mx

A hypothetical ¹³C NMR data table for this compound is presented below:

Carbon Assignment Chemical Shift (δ, ppm)
C-NH₂ (aromatic)145.0
C-alkyl (aromatic)138.0
C-H (aromatic)128.0, 126.5, 120.0
C (sec-butyl, methine)35.0
C (methyl)18.0
C (sec-butyl, methylene)30.0
C (sec-butyl, methyl)20.0, 14.0

This table is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Nitrogen (¹⁵N) NMR Studies on Electronic Effects of Alkyl Substitution

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus is highly sensitive to the nature of the substituents on the aniline (B41778) ring.

Alkyl substitution on the aniline ring can have both inductive and resonance effects that influence the ¹⁵N chemical shift. scielo.org.mx Ortho-alkylation, as in this compound, can cause steric hindrance that forces the amino group out of the plane of the benzene ring. This reduces the resonance interaction between the nitrogen lone pair and the aromatic π-system, which can lead to a downfield shift (higher δ value) of the ¹⁵N signal. mdpi.com However, the electron-donating inductive effect of the alkyl groups tends to cause an upfield shift. scielo.org.mx The final observed chemical shift is a balance of these competing effects. Studies on a series of N-alkylnicotinamides have shown that increasing the electron-withdrawing power of the N-alkyl substituent leads to a decrease in the ¹⁵N chemical shift. nih.gov

While δ(¹⁵N) values can provide insights, they cannot always be used as a direct measure of the electronic effects of the nitrogen atom in anilines. mdpi.comresearchgate.net

Advanced 2D NMR Techniques for Structural Assignment

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, allowing for the unambiguous assignment of signals and the determination of through-bond and through-space connectivities. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. numberanalytics.com For this compound, COSY would show correlations between the aromatic protons, as well as between the protons within the sec-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. numberanalytics.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC experiment could show a correlation between the methyl protons and the aromatic carbon to which the methyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other in space, even if they are not directly bonded. diva-portal.org This can provide valuable information about the three-dimensional structure and conformation of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. nih.govbioanalysis-zone.com This high precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula. youtube.com

For this compound (C₁₁H₁₇N), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov This is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

The table below shows the theoretical exact mass for the molecular ion of this compound.

Ion Formula Theoretical Exact Mass (m/z)
[M+H]⁺C₁₁H₁₈N⁺164.1434

The exact mass is calculated using the most abundant isotopes of each element.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting product ions. nationalmaglab.org In this process, precursor ions of a particular mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation, and the resulting fragment ions are detected to piece together the molecule's structure. nationalmaglab.orgmtoz-biolabs.com

For this compound (C₁₁H₁₇N, molecular weight: 163.26 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 164.27. The fragmentation of this precursor ion is expected to follow pathways characteristic of substituted anilines and alkylbenzenes. nih.gov Key fragmentation mechanisms would likely involve cleavages at the alkyl side chains.

Common fragmentation pathways for compounds with similar structures, such as ketamine analogues, involve α-cleavage and losses of small neutral molecules. nih.gov For this compound, the most probable fragmentations would be the loss of the sec-butyl group or parts of it, and the loss of the methyl group.

A plausible fragmentation pathway would involve the cleavage of the C-C bond within the sec-butyl group or the bond connecting it to the aromatic ring. For example, the loss of an ethyl radical (C₂H₅•, 29 Da) from the sec-butyl group is a common fragmentation for such structures. Another likely fragmentation is the loss of the entire sec-butyl group (C₄H₉•, 57 Da), leading to a prominent fragment ion.

Table 1: Predicted Tandem Mass Spectrometry Fragments for [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Probable Identity of Lost Fragment
164.27 135.14 29 Ethyl radical (C₂H₅•)
164.27 149.16 15 Methyl radical (CH₃•)
164.27 107.09 57 sec-Butyl radical (C₄H₉•)

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. wordpress.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. libretexts.org The IR spectrum of this compound would display characteristic bands corresponding to the amine (N-H), aromatic (C-H and C=C), and aliphatic (C-H) functional groups.

The key absorptions can be predicted based on established correlation tables:

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretch: Aromatic C-H stretching vibrations appear as multiple weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

C-H Aliphatic Stretch: The C-H bonds of the methyl and sec-butyl groups will produce strong absorption bands in the 3000-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations in the benzene ring typically result in several bands of variable intensity in the 1600-1450 cm⁻¹ range. libretexts.org

N-H Bend: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1650 and 1580 cm⁻¹.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected in the 1340-1250 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3500 - 3300 Medium
Primary Amine N-H Bend (scissoring) 1650 - 1580 Medium - Strong
Aromatic Ring C-H Stretch 3100 - 3000 Weak - Medium
Aromatic Ring C=C In-ring Stretch 1600 - 1450 Variable
Alkyl Groups C-H Stretch 3000 - 2850 Strong

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational circular dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com This chiroptical technique is exceptionally powerful for determining the absolute configuration of enantiomers in solution, providing a valuable alternative when suitable single crystals for X-ray diffraction cannot be obtained. hindsinstruments.comunige.ch

The compound this compound is chiral due to the stereocenter in the sec-butyl group. VCD spectroscopy can be used to assign the absolute configuration of its enantiomers, (R)-2-(butan-2-yl)-6-methylaniline and (S)-2-(butan-2-yl)-6-methylaniline. The methodology involves a comparison between the experimental VCD spectrum of an enantiomerically enriched sample and the theoretical spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). unige.chacs.org

The process generally follows these steps:

Separation: The racemic mixture is separated into its constituent enantiomers using a chiral chromatography technique.

Measurement: The experimental IR and VCD spectra of one of the purified enantiomers are recorded. biotools.us

Calculation: The molecular structure of one enantiomer (e.g., the R-enantiomer) is optimized, and its theoretical VCD spectrum is calculated using DFT methods. acs.org

Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as (S). unige.ch

This combination of experimental measurement and theoretical calculation provides a reliable method for the unambiguous assignment of absolute stereochemistry for chiral aniline derivatives. researchgate.net

X-ray Diffraction Studies

Single-Crystal X-ray Analysis for Precise Molecular Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of related substituted anilines provides a clear indication of the structural parameters that would be obtained. afit.eduresearchgate.net

An SCXRD study would provide precise measurements of all bond lengths, bond angles, and torsion (dihedral) angles within the molecule. For aniline derivatives, key structural parameters of interest include the C-N bond length and the geometry of the amino group relative to the plane of the phenyl ring. afit.edu The steric bulk of the ortho-substituents (methyl and sec-butyl) would be expected to influence these parameters significantly.

Table 3: Expected Structural Parameters from Single-Crystal X-ray Analysis of this compound

Parameter Description Expected Value/Observation Reference Analogy
C-N Bond Length Distance between the aniline nitrogen and the attached ring carbon ~1.40 Å afit.edu
C-C Aromatic Bond Lengths Distances between carbon atoms within the phenyl ring ~1.39 Å researchgate.net
C-C Aliphatic Bond Lengths Distances between carbon atoms in the alkyl groups ~1.54 Å researchgate.net
Dihedral Angle (N-C-C-C) Torsion angle describing the orientation of the amino group relative to the ring Influenced by ortho-substituents, likely non-planar afit.edu

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular structure, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. This arrangement is governed by a network of intermolecular interactions. nih.gov

In the crystal structure of this compound, several types of non-covalent interactions would be anticipated. The primary amine group can act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds between molecules or with co-crystallized solvent molecules. sci-hub.se Furthermore, C-H···π interactions, where C-H bonds from the alkyl groups interact with the electron-rich π-system of an adjacent phenyl ring, are also common in such systems. eurjchem.com

Modern crystallographic analysis often employs Hirshfeld surface analysis to visualize and quantify these intermolecular contacts. nih.govnih.gov This method maps the different types of close contacts on the molecular surface, providing a detailed picture of the crystal packing environment. researchgate.net For this molecule, Hirshfeld analysis would likely highlight significant contributions from H···H, C···H, and N···H contacts, illustrating the importance of van der Waals forces and hydrogen bonding in the supramolecular assembly. eurjchem.comiucr.org

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description Donor Acceptor
Hydrogen Bond Electrostatic attraction between H and an electronegative atom N-H N (of another molecule)
C-H···π Interaction Interaction between a C-H bond and a π-system C-H (alkyl or aromatic) Phenyl Ring
π-π Stacking Attraction between aromatic rings (parallel-displaced or T-shaped) Phenyl Ring Phenyl Ring

Table of Compounds

Compound Name
This compound
(R)-2-(Butan-2-yl)-6-methylaniline
(S)-2-(Butan-2-yl)-6-methylaniline
2-tert-Butyl-6-methylaniline

Computational and Theoretical Investigations of 2 Butan 2 Yl 6 Methylaniline

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method that has been widely applied to study the electronic structure and stability of organic molecules. While specific DFT studies on 2-(butan-2-yl)-6-methylaniline are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its properties. Such studies would typically involve geometry optimization to find the most stable arrangement of atoms in the molecule.

The stability of the molecule is influenced by the electronic effects of the substituents on the aniline (B41778) ring. The methyl group is a weak electron-donating group, while the butan-2-yl group also contributes to the electron density of the aromatic system. DFT calculations can quantify these effects by mapping the electron density distribution and calculating the total electronic energy of the molecule. The calculated bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecule's three-dimensional structure.

Below is an illustrative table of structural parameters for this compound that could be obtained from DFT calculations.

ParameterPredicted Value
C-N Bond Length (Å)1.40 - 1.42
C-C (Aromatic) Bond Lengths (Å)1.39 - 1.41
C-N-H Bond Angle (°)~110 - 113
Dihedral Angle (C-C-N-H) (°)Non-planar, specific angle depends on conformation

Note: The values in this table are hypothetical and represent typical ranges for similar aniline derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netfiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-rich nature of this part of the molecule. The LUMO, on the other hand, would likely be distributed over the aromatic ring. DFT calculations can provide precise energies and visualizations of these orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

An illustrative data table of frontier orbital energies is presented below.

OrbitalEnergy (eV)
HOMO-5.0 to -5.5
LUMO0.5 to 1.0
HOMO-LUMO Gap5.5 to 6.5

Note: These are example energy values and would be precisely determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, and delocalization of electron density within a molecule. wisc.edu For this compound, NBO analysis would reveal the nature of the bonding and the extent of interaction between the lone pair of electrons on the nitrogen atom and the aromatic π-system.

This analysis can quantify the delocalization of the nitrogen lone pair into the antibonding orbitals of the benzene (B151609) ring, which is a key feature of the electronic structure of anilines. The hybridization of the atomic orbitals involved in bonding can also be determined, providing a more detailed understanding of the molecule's electronic configuration. The results of an NBO analysis would include information on natural atomic charges, hybridization of orbitals, and the energies associated with donor-acceptor interactions.

A sample NBO analysis summary is provided below.

InteractionStabilization Energy (kcal/mol)
N(lp) -> π(C1-C6)High (indicative of significant delocalization)
N(lp) -> π(C2-C3)Moderate

Note: "lp" refers to the lone pair on the nitrogen atom, and π refers to the antibonding π-orbitals of the aromatic ring. The values are illustrative.*

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to characterize the chemical bonding in a molecule. nih.gov By identifying critical points in the electron density, QTAIM can define atoms within a molecule and characterize the nature of the bonds between them as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

In the context of this compound, QTAIM analysis would be used to precisely characterize the C-N bond, the C-C bonds within the aromatic ring, and the bonds within the substituent groups. The analysis provides quantitative measures such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. For covalent bonds, one expects a high value of ρ and a negative value of ∇²ρ.

An example of QTAIM data for selected bonds is shown in the table below.

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
C-N~0.25Negative
C-C (aromatic)~0.30Negative

Note: These values are representative of covalent bonds and would be specifically calculated for the molecule.

Molecular Modeling and Conformational Analysis

Due to the presence of bulky substituent groups, this compound can exist in various spatial arrangements or conformations. Molecular modeling and conformational analysis are essential for identifying the most stable conformers and understanding the energy landscape of the molecule.

For sterically hindered systems like this compound, a systematic conformational search is necessary to locate all low-energy conformers. researchgate.net Various computational methodologies can be employed for this purpose, including:

Systematic Search: This method involves rotating all rotatable bonds by a specific increment to generate a comprehensive set of conformations.

Stochastic Methods: Techniques like Monte Carlo simulations randomly sample the conformational space to find low-energy structures.

Molecular Dynamics: This approach simulates the motion of the molecule over time, allowing it to explore different conformations.

The steric hindrance between the butan-2-yl group, the methyl group, and the amino group will significantly influence the preferred conformations. The relative energies of the different conformers can be calculated using quantum mechanical methods to identify the global minimum and other low-lying energy conformers. The results of such an analysis would typically be presented as a potential energy surface or a list of stable conformers and their relative energies.

An illustrative table of conformational analysis results is presented below.

ConformerRelative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.00High
21.5Moderate
33.2Low

Note: The relative energies and populations are hypothetical and would be determined from a detailed conformational search.

Steric and Electronic Effects of the sec-Butyl and Methyl Groups on Conformation

The conformation of this compound is primarily dictated by the steric strain imposed by the ortho-alkyl substituents. In an unsubstituted aniline molecule, the amino group (-NH₂) is nearly planar with the benzene ring, allowing for maximum overlap between the nitrogen lone pair and the aromatic π-system. However, the introduction of bulky groups at the 2- and 6-positions creates significant steric repulsion with the amino group.

The sec-butyl group is considerably larger than the methyl group, leading to an asymmetric steric environment around the C-N bond. This steric hindrance forces the amino group to twist out of the plane of the aromatic ring. This deviation from planarity is a classic example of steric inhibition of resonance. Computational models, such as those based on Density Functional Theory (DFT), can quantify this distortion by calculating key geometric parameters.

Key conformational effects include:

Pyramidalization of the Amino Group: The nitrogen atom of the amino group adopts a more pyramidal geometry, moving it out of the aromatic plane. This is measured by the sum of the angles around the nitrogen or by the H-N-H plane's angle relative to the C-N bond.

Increased C-N Bond Length: As the orbital overlap between the nitrogen lone pair and the π-system decreases, the partial double-bond character of the C-N bond is reduced, leading to its elongation compared to unsubstituted aniline.

Rotational Barrier: The steric clash between the ortho-substituents and the amino hydrogens creates a significant energy barrier to rotation around the C-N bond. Theoretical calculations can determine the energy of the transition state for this rotation, providing insight into the molecule's conformational flexibility at different temperatures. semanticscholar.orgresearchgate.netnih.gov

Table 1: Comparison of Calculated Geometric Parameters for Aniline and a Hypothetical 2,6-Dialkylaniline.
ParameterAniline (Typical Calculated Value)This compound (Expected Value)Effect
C-N-C-C Dihedral Angle~0° - 10°> 45°Significant twisting of the amino group out of the ring plane.
C-N Bond Length~1.40 Å> 1.42 ÅElongation due to reduced π-conjugation.
H-N-H Bond Angle~113°~110°Shift towards sp³ hybridization (pyramidal shape).
Rotational Barrier (C-N Bond)~5-6 kcal/mol> 10 kcal/molIncreased barrier due to severe steric hindrance.

Structure-Reactivity and Structure-Property Relationships

The unique conformational and electronic features of this compound, induced by its ortho-substituents, directly govern its reactivity and physical properties. Computational studies are essential for elucidating these complex structure-reactivity relationships.

Investigation of Alkyl Substituent Effects on Aromatic π-Systems

The primary effect of the ortho-alkyl groups on the aromatic π-system is the Steric Inhibition of Resonance (SIR) . rsc.orgyoutube.comnih.gov The amino group in aniline is a powerful activating group because its nitrogen lone pair can donate electron density into the aromatic ring via resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

In this compound, the steric clash forces the amino group's p-orbital out of alignment with the ring's π-orbitals. This misalignment severely diminishes the resonance effect. rsc.org Consequently:

Reduced Nucleophilicity of the Ring: The aromatic ring is less activated towards electrophilic aromatic substitution compared to aniline or mono-ortho-substituted anilines. The electron-donating ability of the -NH₂ group is significantly attenuated.

Changes in Electron Density Distribution: While the inductive effect of the alkyl groups slightly increases electron density on the ring, the loss of the much stronger resonance effect results in a net deactivation relative to what would be expected based on electronics alone.

Increased Basicity of the Amino Group: A key consequence of SIR is that the nitrogen lone pair is more localized on the nitrogen atom and less delocalized into the ring. This makes the lone pair more available for protonation, and thus, 2,6-disubstituted anilines are generally stronger bases than aniline itself. youtube.com

Prediction of Reaction Pathways and Energetics

Computational chemistry allows for the detailed exploration of potential reaction pathways and their associated energy profiles. For a sterically hindered molecule like this compound, predicting reactivity is not straightforward and benefits greatly from theoretical modeling. rsc.orgnih.gov

Electrophilic Aromatic Substitution (EAS): A common reaction for anilines is EAS (e.g., nitration, halogenation). For this compound, computational models can predict the outcome by calculating the energies of the possible Wheland intermediates (σ-complexes) for attack at the different ring positions. nih.govfigshare.comnih.gov

Site of Attack: The ortho positions (2- and 6-) are sterically blocked. Attack at the para-position (4-) would be the electronically preferred site for an activating group, but the steric hindrance from the adjacent bulky groups makes the approach of an electrophile energetically costly. Attack at the meta-positions (3- and 5-) is electronically disfavored.

Activation Energy: DFT calculations would likely predict very high activation energy barriers for any EAS reaction on the ring, suggesting the molecule is highly unreactive towards such transformations compared to standard anilines.

Reactions at the Nitrogen Atom: Reactions such as N-alkylation or N-acylation are also significantly affected. The bulky ortho groups act as "flanking groups" that shield the nitrogen atom, making it difficult for reagents to approach and react. Theoretical calculations can model the transition state for such reactions, and the calculated activation energies would be substantially higher than for unhindered anilines. rsc.org

Table 2: Hypothetical Relative Energies for Electrophilic Attack on Aniline vs. a Hindered Analogue.
Position of Electrophilic AttackRelative Energy of Intermediate (Aniline)Relative Energy of Intermediate (2,6-Dialkylaniline)Reason for Difference
Ortho0 kcal/mol (most stable)+20 kcal/mol (highly unstable)Severe steric hindrance.
Meta+8 kcal/mol (unstable)+10 kcal/mol (unstable)Electronically disfavored.
Para+1 kcal/mol (stable)+5 kcal/mol (less stable)Steric hindrance to incoming electrophile.

Computational Descriptors for Molecular Properties Relevant to Reactivity

Conceptual DFT provides a range of descriptors that quantify various aspects of a molecule's electronic structure and reactivity. researchgate.netnih.gov These descriptors can be calculated for this compound to predict its chemical behavior.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Due to SIR, the HOMO of this compound would be expected to be more localized on the nitrogen atom compared to aniline.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netthaiscience.infowolfram.com For this aniline derivative, the MEP map would show a region of negative potential (red/yellow) localized around the nitrogen atom, identifying it as the most likely site for protonation and electrophilic attack, despite the steric hindrance. The aromatic ring would show a less negative potential compared to aniline due to the reduced resonance.

Fukui Functions: This local reactivity descriptor predicts which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. nih.govharbinengineeringjournal.com For this compound, the Fukui function for electrophilic attack (f⁻) would likely be highest on the nitrogen atom, while the function for nucleophilic attack (f⁺) would be distributed across the aromatic ring.

Table 3: Key Computational Descriptors and Their Interpretation for Reactivity.
DescriptorTypical Value/RepresentationInterpretation for this compound
HOMO EnergyHigh (less negative)Indicates susceptibility to oxidation or reaction with electrophiles at the N atom.
LUMO EnergyLow (more negative)Indicates susceptibility to reduction or reaction with nucleophiles.
HOMO-LUMO Gap (ΔE)Relatively largeSuggests high kinetic stability and lower overall reactivity.
Molecular Electrostatic Potential (MEP)Negative region on N atomIdentifies the nitrogen lone pair as the primary site for protonation.
Fukui Function (f⁻)Maximum value on N atomPinpoints the nitrogen as the most reactive site for an electrophile.

Environmental Behavior and Degradation Pathways Academic Focus

Environmental Persistence and Degradation Kinetics

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact. This is often quantified by its half-life in key environmental compartments such as water and soil.

Half-life Determinations in Aquatic and Terrestrial Compartments

No studies reporting the experimental or predicted half-life of 2-(butan-2-yl)-6-methylaniline in aquatic or terrestrial environments were identified. For related compounds, such as 2,6-dimethylaniline, research indicates that it is not readily biodegradable but can be degraded after an extended period of adaptation. researchgate.net Some aromatic amines are known to be persistent in aquatic environments. toxoer.com However, the specific structure of the butan-2-yl group can significantly influence the compound's susceptibility to degradation, making direct extrapolation from other anilines unreliable.

Influence of Environmental Factors (pH, Temperature, Microbial Activity) on Degradation Rates

Environmental conditions such as pH, temperature, and the presence of adapted microbial populations are known to be key drivers of the degradation of organic compounds. For aniline (B41778) derivatives, microbial activity is often the primary mechanism of degradation. However, no research was found that specifically investigates how these factors influence the degradation rate of this compound.

Identification of Degradation Products and Metabolic Pathways

Understanding the transformation products of a chemical is crucial, as metabolites can sometimes be more toxic or persistent than the parent compound.

Oxidative and Reductive Biotransformation Pathways

The biotransformation of aniline compounds in the environment can occur through both oxidative and reductive pathways. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce polar functional groups, while Phase II reactions involve conjugation with more hydrophilic moieties. wur.nl For other anilines, cytochrome P450-mediated oxidation is a known pathway. wur.nl However, the specific metabolic pathways for this compound, including the identification of its degradation products in environmental matrices, have not been documented in the available literature.

Spectroscopic Characterization of Environmental Metabolites

Spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of unknown metabolites. While these techniques are widely used in environmental science, no studies were found that apply them to identify and characterize the environmental metabolites of this compound.

Advanced Analytical Methodologies for Environmental Monitoring

The development of sensitive and specific analytical methods is a prerequisite for monitoring the presence and fate of chemicals in the environment.

Commonly used methods for the analysis of organic contaminants in environmental samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govresearchgate.net These techniques are often preceded by sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances from the matrix (e.g., water, soil). nih.govresearchgate.net

While general methods for the analysis of aniline derivatives in environmental samples exist, no specific analytical methods have been published and validated for the express purpose of monitoring this compound in environmental compartments. Method 8270, established by the U.S. Environmental Protection Agency for semivolatile organic compounds by GC/MS, lists "2-sec-Butyl-4,6-dinitrophenol" as an analyte, but not the subject compound of this article. itesm.mxnemi.gov

Development of Trace Detection Techniques in Complex Matrices

The detection of this compound at trace levels in complex environmental matrices, such as soil and water, necessitates highly sensitive and selective analytical methodologies. While specific methods validated for this exact compound are not extensively documented in public literature, established protocols for aniline and its substituted derivatives provide a strong framework for its determination. epa.govacs.org The choice of technique is often dictated by the sample matrix, required detection limits, and the physicochemical properties of the analyte.

Commonly employed analytical techniques for aniline derivatives include gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.com For GC analysis, a thermionic nitrogen-phosphorus detector (NPD) is particularly suitable as it offers high selectivity for nitrogen-containing compounds like this compound, thereby minimizing interference from co-extracted non-nitrogenous matrix components. epa.gov The use of capillary columns, such as those coated with SE-54, can provide excellent resolution and sensitivity. epa.gov For unequivocal identification, especially in complex samples, coupling GC with mass spectrometry (GC-MS) is the preferred method. researchgate.netmdpi.com GC-MS provides structural information, allowing for confident identification and quantification. mdpi.com

Sample preparation is a critical step for effective trace analysis. For aqueous samples, liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride at an alkaline pH is a conventional approach to isolate aniline derivatives. epa.govresearchgate.net Solid-phase extraction (SPE) offers an alternative that can be automated, reduce solvent consumption, and provide high recovery rates. thermofisher.comnih.gov For soil and sediment samples, methods such as accelerated solvent extraction (ASE) can be employed, followed by clean-up steps to remove interfering substances. mdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS have also proven effective for the determination of anilines in solid matrices. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of polar and thermolabile compounds, which can be a characteristic of some aniline derivatives. thermofisher.com HPLC, often coupled with ultraviolet (UV) or diode-array detection (DAD), can be used for quantification. For enhanced sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly utilized for the trace-level detection of anilines in environmental waters, often with direct injection, which simplifies the analytical workflow. perkinelmer.com

The table below summarizes potential analytical methods applicable for the trace detection of this compound.

Analytical Technique Detector Sample Matrix Typical Sample Preparation Key Advantages
Gas Chromatography (GC)Nitrogen-Phosphorus Detector (NPD)Water, Soil, SludgeLiquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)High selectivity for nitrogen compounds, good sensitivity. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometer (MS)Water, Soil, SedimentLLE, SPE, Accelerated Solvent Extraction (ASE), Headspace SPMEConfirmatory identification, high sensitivity and selectivity. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC)UV/Diode-Array Detector (DAD)WaterSPE, Direct InjectionSuitable for polar and thermolabile compounds. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Tandem Mass Spectrometer (MS/MS)WaterDirect Injection, SPEHigh sensitivity and selectivity, minimal sample preparation. perkinelmer.com

Fate and Transport Modeling in Environmental Systems

The environmental fate and transport of this compound are governed by a combination of its physicochemical properties and interactions with environmental compartments such as water, soil, and air. acs.orgcanada.ca While specific experimental data for this compound is scarce, its behavior can be inferred from the known properties of aniline and other alkyl-substituted anilines.

Key processes influencing the fate of anilines in the environment include microbial degradation, photo-oxidation, and sorption to soil and sediment. canada.cacdnsciencepub.com Aniline itself is known to be biodegradable in both water and soil, with microbial degradation being a significant removal mechanism. canada.ca The presence of alkyl groups on the aniline ring, as in this compound, can influence the rate of degradation, though it is generally expected to remain a relevant pathway.

Sorption to soil organic matter is a critical process that affects the mobility of anilines. acs.orgmdpi.com The amino group of aniline can interact with soil components, and the degree of sorption is influenced by soil properties like organic carbon content and pH. acs.org As a weak base, the speciation of this compound between its neutral and protonated form will be pH-dependent, which in turn affects its solubility and sorption behavior. mdpi.com The alkyl substituents may increase its hydrophobicity, potentially leading to stronger partitioning to organic matter compared to unsubstituted aniline.

Transport modeling for this compound would consider its partitioning between water, soil, and air. Based on the general properties of similar-sized aromatic amines, it is anticipated that this compound would predominantly be found in water if released into an aquatic environment. canada.ca Volatilization from water surfaces is expected to be a slow process. nih.gov In soil, its transport will be retarded by sorption, and the extent of this retardation will be a key parameter in any transport model. mdpi.comresearchgate.net

The following table presents estimated physicochemical properties for a representative C11H17N isomer, which can be used as input for environmental fate and transport models. It is important to note that these are estimates and experimental determination for this compound is necessary for precise modeling.

Property Estimated Value Significance for Environmental Fate and Transport
Molecular FormulaC11H17NDefines the basic composition and molar mass. nih.govwikipedia.org
Molar Mass163.26 g/mol Influences diffusion and transport rates. nih.gov
LogP (Octanol-Water Partition Coefficient)~2.6Indicates a moderate potential for bioaccumulation and sorption to organic matter. nih.gov
Water SolubilitySlightly SolubleAffects its distribution in aquatic environments. nih.gov
Vapor PressureLow (relative to volatile compounds)Suggests that volatilization from water and soil surfaces will not be a primary transport mechanism. nih.gov
pKa~4.6 (estimated based on aniline)Determines the ionization state in response to environmental pH, impacting solubility and sorption. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(Butan-2-yl)-6-methylaniline?

A common method involves diazotization followed by alkylation. For example, nitrosation of a precursor amine (e.g., 2-methyl-6-aminotoluene) in acidic conditions with NaNO₂, followed by substitution with a butan-2-yl group. Similar pathways are used for structurally analogous compounds like 2-Ethyl-6-methylaniline, where alkylation is achieved via coupling or nucleophilic substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • NMR : The aromatic protons and substituent alkyl groups (e.g., butan-2-yl) produce distinct splitting patterns in ¹H NMR. For example, the methyl group in 2-Chloro-6-methylaniline resonates at δ 2.2–2.4 ppm .
  • IR : The primary amine (-NH₂) shows stretching vibrations near 3450–3300 cm⁻¹.
  • MS : Molecular ion peaks (e.g., m/z 163 for C₁₁H₁₇N) and fragmentation patterns confirm the structure .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel with ethyl acetate/hexane gradients is typical. Recrystallization from ethanol or acetone can enhance purity, leveraging differences in solubility between the product and byproducts .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure of this compound?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for predicting molecular orbitals, electron density, and thermodynamic properties. For example, Becke’s DFT approach achieved <2.4 kcal/mol deviation in atomization energies for similar aromatic amines . Basis sets such as 6-311+G(d,p) improve accuracy for non-covalent interactions involving the bulky butan-2-yl group .

Q. How does the steric effect of the butan-2-yl group influence reactivity in substitution reactions?

Steric hindrance from the branched alkyl chain reduces nucleophilic attack at the ortho position. Kinetic studies on analogs like 2-Ethyl-6-methylaniline show slower reaction rates compared to less hindered derivatives. Computational analysis (e.g., molecular volume calculations) quantifies steric parameters like Tolman’s cone angle .

Q. Are there crystallographic challenges in determining the crystal structure of this compound derivatives?

Bulky substituents like butan-2-yl can disrupt crystal packing, leading to low-quality diffraction data. SHELX software (e.g., SHELXL) is widely used for refining such structures, leveraging high-resolution data and twin correction algorithms .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

Pseudo-first-order kinetics are applied by maintaining excess reagent concentrations. For hydrolysis reactions, Arrhenius plots (ln k vs. 1/T) derived from rate constants at varying temperatures (e.g., 25–60°C) reveal activation energies. Data from similar compounds (e.g., mono-2-ethyl-6-methylaniline phosphate hydrolysis) show deviations <5% between experimental and theoretical values .

Q. What role does the amino group’s electronic environment play in directing electrophilic substitution?

The -NH₂ group activates the aromatic ring, favoring para/ortho substitution. However, steric effects from butan-2-yl and methyl groups can redirect reactivity. DFT-derived Fukui indices predict electrophilic attack sites by analyzing local electron density .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental data on reaction pathways?

  • Scenario : A DFT study predicts a low-energy transition state for nitrosation, but experimental yields are lower than expected.
  • Resolution : Verify solvent effects (e.g., protonation in acidic media) and implicit solvation models in simulations. Experimental validation via isotopic labeling (e.g., ¹⁵N tracing) can clarify mechanistic steps .

Methodological Tables

Q. Table 1. Example Kinetic Data for Hydrolysis of Analogous Compounds

CompoundTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Mono-2-ethyl-6-methylaniline phosphate251.2 × 10⁻⁴45.3
Mono-2-ethyl-6-methylaniline phosphate403.8 × 10⁻⁴45.1
Source: Adapted from Table-3 in

Q. Table 2. DFT Functional Performance for Aromatic Amines

FunctionalAverage Deviation (kcal/mol)Application Example
B3LYP2.4Thermochemistry, bond energies
M06-2X3.1Non-covalent interactions
Source:

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